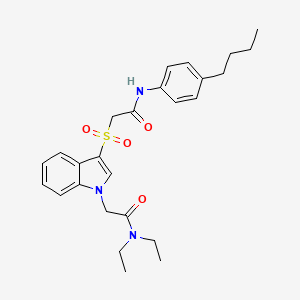

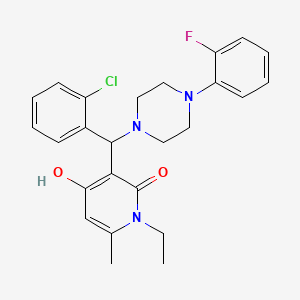

![molecular formula C27H21NO5 B2862499 ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392244-37-0](/img/structure/B2862499.png)

ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Furan is a versatile platform molecule derived from hemi-cellulose, which can be further converted to fossil fuel alternatives and valuable chemicals due to its highly functionalized molecular structure .

Synthesis Analysis

The synthesis of indole and furan derivatives has been a topic of interest among researchers. For instance, the Paal-Knorr Furan Synthesis is a well-known method for synthesizing furan derivatives . Similarly, various methods have been developed for the synthesis of indole derivatives .Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The presence of an aldehyde group in furfural makes it possible to further synthesize higher value chemicals and polymer monomers .Chemical Reactions Analysis

The reaction mechanisms for the conversion of furfural into bio-chemicals have been summarized and discussed in the literature . Similarly, various chemical reactions involving indole derivatives have been reported .Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The physical and chemical properties of furan derivatives can vary widely depending on their specific structures .Applications De Recherche Scientifique

Biobased Polyesters Synthesis

Yi Jiang et al. (2014) explored the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as a building block. This study highlights the potential of furan derivatives in creating renewable materials with applications in the polymer industry. The successful synthesis of novel biobased furan polyesters demonstrates the versatility of furan compounds in material science (Jiang et al., 2014).

Renewable Terephthalic Acid Precursors

J. Pacheco et al. (2015) investigated the catalytic pathways for converting biomass-derived furans into biobased terephthalic acid precursors, essential for producing renewable polyethylene terephthalate (PET). This research demonstrates the role of furan derivatives in sustainable chemistry and their contribution to reducing reliance on fossil fuels (Pacheco et al., 2015).

Biological Activity Studies

Weerachai Phutdhawong et al. (2019) prepared derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate and studied their biological activities. The investigation into the cytotoxicity against cancer cell lines and antimicrobial properties showcases the potential of furan derivatives in pharmaceutical applications (Phutdhawong et al., 2019).

Efficient Synthesis of Functionalized Butenolides

M. Khalilzadeh et al. (2011) described an efficient method for synthesizing 5-oxo-2,5-dihydro-3-furancarboxylate derivatives. This work emphasizes the synthetic versatility of furan compounds and their potential in creating various functional materials (Khalilzadeh et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-(furan-2-carbonyloxy)-2-methyl-1-phenylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21NO5/c1-3-31-27(30)24-17(2)28(18-10-5-4-6-11-18)25-20-13-8-7-12-19(20)23(16-21(24)25)33-26(29)22-14-9-15-32-22/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAOIITCCFCVQQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CO4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

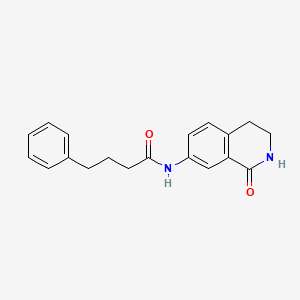

![N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}cyclohexanecarboxamide](/img/structure/B2862416.png)

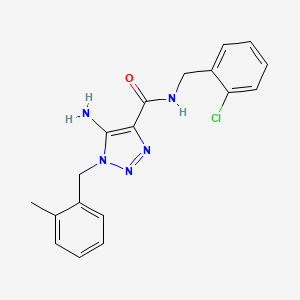

![N-(4-isopropylphenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2862418.png)

![4-[Ethyl(methyl)amino]-2-methylbenzaldehyde](/img/structure/B2862423.png)

![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2862427.png)

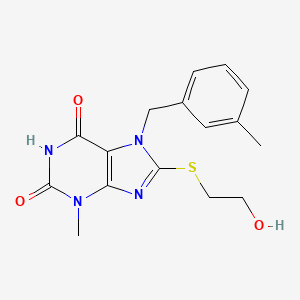

![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)

![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)

![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)

![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)